2-Amino-5-benzylbenzoic acid

Description

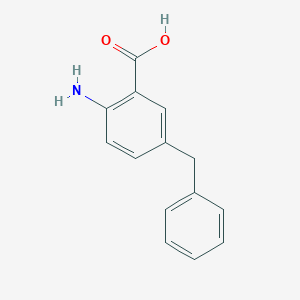

2-Amino-5-benzylbenzoic acid (CAS 583-68-6) is a substituted benzoic acid derivative with the molecular formula C₁₄H₁₃NO₂ and a molecular weight of 227.26 g/mol . The compound features an amino group (-NH₂) at the 2-position and a benzyl group (-CH₂C₆H₅) at the 5-position of the benzene ring.

Properties

Molecular Formula |

C14H13NO2 |

|---|---|

Molecular Weight |

227.26 g/mol |

IUPAC Name |

2-amino-5-benzylbenzoic acid |

InChI |

InChI=1S/C14H13NO2/c15-13-7-6-11(9-12(13)14(16)17)8-10-4-2-1-3-5-10/h1-7,9H,8,15H2,(H,16,17) |

InChI Key |

CKRCMQDNWIAUAZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=C(C=C2)N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-benzylbenzoic acid can be achieved through several methods. One common approach involves the nitration of benzoic acid to form 2-nitrobenzoic acid, followed by reduction to 2-aminobenzoic acid. The benzylation of 2-aminobenzoic acid can then be carried out using benzyl chloride in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and reduction processes, followed by benzylation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions. For example:

-

Reaction:

-

Conditions: Sulfuric acid catalysis, reflux in anhydrous alcohol (e.g., methanol, ethanol).

-

Applications: Ester derivatives are used as intermediates in drug synthesis or to modify solubility.

Amidation Reactions

The carboxylic acid reacts with primary or secondary amines to form amides:

-

Reaction:

-

Conditions: Coupling agents like dicyclohexylcarbodiimide (DCC) with dimethylaminopyridine (DMAP) in dichloromethane or THF.

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes electrophilic substitution, primarily at the para and ortho positions relative to the amino group:

Nitration

-

Reagent: Nitric acid () in sulfuric acid.

-

Product: Nitro derivatives (e.g., 2-amino-3-nitro-5-benzylbenzoic acid).

Sulfonation

-

Reagent: Fuming sulfuric acid ().

-

Product: Sulfonic acid derivatives, enhancing water solubility for pharmaceutical formulations.

Cross-Coupling Reactions

The benzyl group facilitates palladium-catalyzed cross-coupling:

Suzuki Coupling

-

Reaction:

-

Conditions: Tetrakis(triphenylphosphine)palladium(0), aqueous sodium carbonate, toluene/ethanol solvent.

Biological Interactions

While not a classical chemical reaction, the compound interacts with enzymes in metabolic pathways:

-

Mechanism: Acts as a competitive inhibitor of kynurenine 3-monooxygenase, altering tryptophan metabolism.

-

Impact: Potential therapeutic applications in neurodegenerative disease research .

Influence of Substituents on Reactivity

-

Amino Group: Directs electrophilic substitution to ortho/para positions and participates in hydrogen bonding.

-

Benzyl Group: Enhances steric bulk and stabilizes intermediates in cross-coupling reactions.

-

Carboxylic Acid: Enables salt formation with bases (e.g., NaOH), improving aqueous solubility .

This compound’s versatility underscores its utility in synthesizing complex molecules and probing biological systems. Future research may explore its catalytic applications or novel derivatives for targeted therapeutics.

Scientific Research Applications

2-Amino-5-benzylbenzoic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-5-benzylbenzoic acid involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and other interactions with biological molecules, while the benzyl group can enhance the compound’s lipophilicity and membrane permeability. These properties contribute to its potential biological activities and therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-amino-5-benzylbenzoic acid with structurally analogous aminobenzoic acid derivatives, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Physicochemical Comparison

Key Findings:

Substituent Effects on Lipophilicity: The benzyl group in this compound significantly increases its lipophilicity (logP ~3.5 estimated) compared to smaller substituents like -Cl (logP ~1.9) or -CH₃ (logP ~1.2) . This makes it more suitable for crossing biological membranes in drug design. Hydroxyl (-OH) and amino (-NH₂) groups in 2-amino-5-hydroxybenzoic acid enhance hydrogen-bonding capacity, improving water solubility but reducing membrane permeability .

Acidity and Reactivity: Electron-withdrawing groups (e.g., -Cl, -Br) at the 5-position increase the acidity of the carboxylic acid group. For example, 2-amino-5-chlorobenzoic acid has a pKa ~2.5, lower than 2-amino-5-methylbenzoic acid (pKa ~3.8) .

Applications in Synthesis: Brominated derivatives (e.g., 2-amino-5-bromobenzoic acid) are used in Suzuki-Miyaura cross-coupling reactions due to the reactivity of the C-Br bond . 2-Amino-5-hydroxybenzoic acid serves as a precursor for anthranilic acid derivatives with antioxidant and anti-inflammatory activities .

Crystallographic Behavior: Heavy atoms like bromine in 2-amino-5-bromobenzoic acid facilitate X-ray crystallography studies by improving diffraction contrast . Substituted benzyl groups can induce unique crystal packing patterns, as observed in derivatives like 5-bromo-2-(phenylamino)benzoic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.